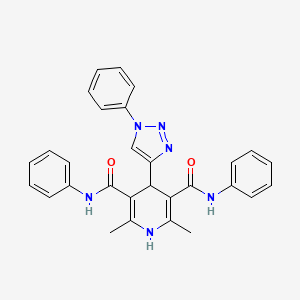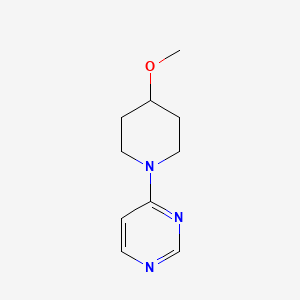![molecular formula C23H16N2OS B12268888 6-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B12268888.png)
6-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE is a complex organic compound with a unique structure that includes a thiazolo[2,3-a]phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE typically involves a multicomponent reaction. One common method involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in an ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields (90-97%) under mild conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of microbial enzymes or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Uniqueness
6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H16N2OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-phenyl-[1,3]thiazolo[2,3-a]phthalazin-3-one |
InChI |
InChI=1S/C23H16N2OS/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)23-25(24-20)22(26)21(27-23)17-7-3-2-4-8-17/h2-14H,1H3 |
InChI Key |
AYGRHRFQPIYRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=S=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)


![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12268852.png)
![4-ethyl-5-fluoro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268858.png)
![4-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12268861.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)
![N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12268874.png)

![2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12268891.png)

